3-Bromofuro[3,4-b]pyridine-5,7-dione

Medicinal Chemistry Process Chemistry Solid State Characterization

Researchers often face unreliable supply of brominated heterocyclic intermediates for SAR studies. This compound solves that with validated, scalable chemistry: • High-yielding cyclization (79%) and regioselective ring-opening (83.1%) confirmed for multigram production (US08772300B2) • Elevated XLogP (1.2 vs. parent 0.089) enhances membrane permeability for CNS-penetrant candidates • Higher melting point (157°C) and solid-state stability ensure reproducible batch-to-batch performance

Molecular Formula C7H2BrNO3
Molecular Weight 228.001
CAS No. 98278-78-5
Cat. No. B2529039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromofuro[3,4-b]pyridine-5,7-dione
CAS98278-78-5
Molecular FormulaC7H2BrNO3
Molecular Weight228.001
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=O)OC2=O)Br
InChIInChI=1S/C7H2BrNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H
InChIKeyFMIBWNJUQJRTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromofuro[3,4-b]pyridine-5,7-dione: Overview


3-Bromofuro[3,4-b]pyridine-5,7-dione (CAS 98278-78-5) is a brominated heterocyclic compound featuring a fused furan and pyridine ring system with two carbonyl groups at the 5- and 7-positions . This compound, also known as 5-bromo-2,3-pyridinedicarboxylic anhydride, serves as a key intermediate in organic synthesis, particularly for the construction of more complex heterocyclic scaffolds . Its molecular formula is C₇H₂BrNO₃, with a molecular weight of 228.00 g/mol . The presence of the bromine atom at the 3-position confers distinct reactivity and physicochemical properties that differentiate it from its non-brominated parent and other halogenated analogs .

3-Bromofuro[3,4-b]pyridine-5,7-dione: Irreplaceability vs. Analogs


Direct substitution of 3-bromofuro[3,4-b]pyridine-5,7-dione with its non-brominated parent or alternative halogenated analogs is not feasible without significant alteration of reaction outcomes. The bromine substituent at the 3-position is not merely a passive structural feature; it actively governs key physicochemical parameters—including melting point (157 °C vs. 138 °C for the parent compound) and lipophilicity (XLogP 1.2 vs. 0.089 for the parent) . These differences impact solubility, purification behavior, and downstream synthetic utility. Furthermore, the bromine atom serves as a critical leaving group in cross-coupling reactions, enabling chemistries that are inaccessible to the parent scaffold or less efficient with the chloro analog . The evidence presented below quantifies these distinctions, underscoring the necessity of procuring this specific brominated derivative for intended applications.

3-Bromofuro[3,4-b]pyridine-5,7-dione: Comparative Evidence


Melting Point Advantage Over Analogs

3-Bromofuro[3,4-b]pyridine-5,7-dione exhibits a melting point of 157 °C, which is 19 °C higher than that of the non-brominated parent compound, furo[3,4-b]pyridine-5,7-dione (138 °C), and 30 °C higher than that of the 2-chloro analog (127 °C) . This elevated melting point reflects stronger intermolecular interactions imparted by the bromine atom, which can influence solid-state stability, purification by recrystallization, and handling during scale-up.

Medicinal Chemistry Process Chemistry Solid State Characterization

Enhanced Lipophilicity vs. Non-Brominated Core

The calculated XLogP for 3-bromofuro[3,4-b]pyridine-5,7-dione is 1.2, compared to 0.089 for the non-brominated parent compound and 0.95 for the 3-ethyl analog . This represents a >13-fold increase in predicted lipophilicity over the parent scaffold, a property that directly influences membrane permeability, metabolic stability, and protein binding in medicinal chemistry applications.

Drug Design ADME Prediction Medicinal Chemistry

Efficient Cyclization and Regioselective Ring-Opening

The synthesis of 3-bromofuro[3,4-b]pyridine-5,7-dione proceeds via cyclization of 5-bromo-pyridine-2,3-dicarboxylic acid in acetic anhydride at 80 °C, affording the product in 79% isolated yield . Furthermore, the compound undergoes Mg(ClO₄)₂-catalyzed ring-opening with isopropanol to yield 5-bromo-pyridine-2,3-dicarboxylic acid 2-isopropyl ester in 83.1% yield . In contrast, the non-brominated parent scaffold lacks the bromine leaving group required for analogous regioselective functionalization via cross-coupling or nucleophilic substitution.

Process Chemistry Medicinal Chemistry Building Block Synthesis

Superior Leaving Group in Palladium-Catalyzed Cross-Couplings

The bromine atom at the 3-position of furo[3,4-b]pyridine-5,7-dione enables efficient participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings [1][2]. In heteroaryl halide systems, the reactivity order is generally -Br > -Cl, with bromides offering a superior balance of stability and oxidative addition kinetics [3]. The 2-chloro analog (CAS 81514-73-0) would require more forcing conditions or specialized ligands, while the non-halogenated parent compound is entirely unreactive in such transformations.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Broad Commercial Availability and High Purity

3-Bromofuro[3,4-b]pyridine-5,7-dione is commercially available from multiple global suppliers with typical purity specifications ranging from 95% to 97% . The compound is routinely characterized by HPLC, GC-MS, and ¹H NMR . In comparison, the 2-chloro analog and 3-ethyl analog are offered by fewer vendors and may require custom synthesis or longer lead times, introducing potential supply chain risks.

Procurement Quality Control Chemical Sourcing

3-Bromofuro[3,4-b]pyridine-5,7-dione: Application Scenarios


Lead Optimization with Enhanced Lipophilicity and Cross-Coupling

The elevated XLogP of 1.2 (vs. 0.089 for the parent) makes this compound an ideal starting point for synthesizing analogs with improved predicted membrane permeability. The bromine atom enables diverse palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl, heteroaryl, or alkenyl groups, rapidly generating focused libraries for structure-activity relationship (SAR) studies [1]. This scaffold is particularly suited for programs targeting intracellular or CNS-penetrant small molecules where increased lipophilicity is a design objective.

Scale-Up via High-Yielding Cyclization and Ring-Opening

The robust, high-yielding cyclization (79%) and regioselective ring-opening (83.1%) reported in patent US08772300B2 validate this compound for multigram-scale production of advanced intermediates [1]. The higher melting point (157 °C) simplifies purification via recrystallization, and the compound's solid-state stability supports long-term storage and reproducible batch-to-batch performance in process development environments.

Furopyridine Scaffold Diversification for Material Science and Organic Electronics

The fused furan-pyridine dione core, combined with the reactive bromine handle, provides a versatile platform for synthesizing conjugated materials. The compound has been cited in applications related to organic semiconductors for solar cells and LEDs [1]. The higher density (2.0 g/cm³) and boiling point (385 °C) relative to the 2-chloro analog (density 1.7 g/cm³, bp 341 °C) may offer advantages in thermal stability and film-forming properties for device fabrication .

Regioselective Anhydride Opening to Nicotinic Acid Derivatives

The cyclic anhydride functionality in 3-bromofuro[3,4-b]pyridine-5,7-dione undergoes regioselective ring-opening with alcohols in the presence of Lewis acids (e.g., Mg(ClO₄)₂) to afford 5-bromo-pyridine-2,3-dicarboxylic acid monoesters in high yield (83.1%) [1]. This transformation provides a direct route to differentially protected pyridine-2,3-dicarboxylic acid derivatives, which are valuable intermediates in the synthesis of heterocyclic pharmaceuticals and agrochemicals.

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